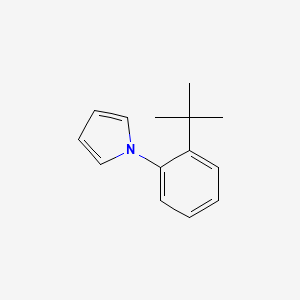
1-(2-tert-Butylphenyl)-1H-pyrrole
説明
1-(2-tert-Butylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-tert-Butylphenyl)-1H-pyrrole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research studies.
The molecular formula of this compound is , with a molecular weight of approximately 197.27 g/mol. The compound features a pyrrole ring substituted with a tert-butylphenyl group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with substituted phenyl compounds. Various methods have been documented, including:
- Condensation Reactions : Utilizing aldehydes or ketones with pyrroles.
- Cyclization Techniques : Employing electrophilic aromatic substitution to introduce the tert-butyl group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study evaluated its efficacy against various bacterial strains, demonstrating significant antibacterial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antitubercular Activity
In addition to its antibacterial properties, research has indicated that this compound exhibits antitubercular activity. A study conducted by Mahnashi et al. (2024) demonstrated that derivatives of pyrrole, including this compound, inhibited the enzyme dihydrofolate reductase (DHFR), which is critical in the metabolic pathways of Mycobacterium tuberculosis.
The mechanism through which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : Binding to active sites on enzymes such as DHFR and enoyl-acyl carrier protein reductase.
- Disruption of Cellular Processes : Interfering with bacterial cell wall synthesis and metabolic functions.
Study on Antimicrobial Efficacy
A case study published in Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including this compound. The results indicated that this compound displayed a unique profile of activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Toxicological Profile
Assessments have also been conducted to evaluate the toxicity of this compound. In vitro studies indicated low cytotoxicity in mammalian cell lines, making it a promising candidate for further development in therapeutic applications.
科学的研究の応用
Chemistry
1-(2-tert-Butylphenyl)-1H-pyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile chemical reactions, including:
- Electrophilic Substitution : The pyrrole ring can undergo electrophilic aromatic substitution, making it useful for synthesizing derivatives with specific functional groups.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecular architectures.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Introduction of electrophiles into the pyrrole ring |
| Coupling Reactions | Formation of C-C bonds with other organic compounds |
Biological Applications
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, indicating potential use in developing new antimicrobial agents. Case Study: A study published in the Journal of Medicinal Chemistry found that derivatives of pyrrole exhibited significant antibacterial activity against Staphylococcus aureus.
- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Case Study: In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing oxidative stress.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Synthesis : It can be utilized as a monomer in polymerization processes to create new materials with enhanced properties.
| Application Area | Potential Uses |
|---|---|
| Polymer Synthesis | Development of conductive polymers |
| Coatings | Production of protective coatings with improved durability |
特性
IUPAC Name |
1-(2-tert-butylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQCWRWBNTEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















